5-Iodopyrazolo[1,5-A]pyrimidine
Overview
Description
5-Iodopyrazolo[1,5-A]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This fused, rigid, and planar N-heterocyclic system is known for its significant impact in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications . They have also been noted for their significant impact in medicinal chemistry .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the iodine atom at the 5-position in 5-Iodopyrazolo[1,5-A]pyrimidine could potentially influence its interaction with its targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that this compound may also interact with similar biochemical pathways.
Result of Action
The family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that this compound may have similar effects.
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the environment could potentially influence the action of this compound.
Preparation Methods
The synthesis of 5-Iodopyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the use of enaminones or chalcone in the presence of potassium persulfate (K2S2O8) and sodium halides (NaX) to achieve oxidative halogenation . This method is favored for its mild and environmentally benign reaction conditions, wide functional group tolerance, and scalability .
Chemical Reactions Analysis
5-Iodopyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium persulfate (K2S2O8).
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
5-Iodopyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Iodopyrazolo[1,5-A]pyrimidine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
3-Halo-Pyrazolo[1,5-A]pyrimidines: These compounds also undergo oxidative halogenation and have similar applications in medicinal chemistry.
Pyrazolo[1,5-A]pyrimidine-based fluorophores: These derivatives are known for their photophysical properties and are used in optical applications.
The uniqueness of this compound lies in its iodine substitution, which enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
5-iodopyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCSPWGEZNMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678372 | |
Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-65-3 | |
Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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